(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H19N3O6S2 and its molecular weight is 509.55. The purity is usually 95%.
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Biological Activity
(Z)-Methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiazole derivatives, which are known for their diverse biological activities. The synthetic pathway often includes the formation of imine bonds and sulfonamide functionalities that enhance the compound's reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound.
- Cell Line Studies : In vitro assays using various human cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds similar to this structure showed IC50 values in the nanomolar range against cell lines such as HepG2 (IC50 = 48 nM), A549 (IC50 = 44 nM), and SW620 (IC50 = 4.3 nM), indicating potent anticancer activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment .
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for their antibacterial properties:
- Microbial Testing : Compounds structurally related to this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated effective inhibition at low concentrations, demonstrating their potential as antibacterial agents .
Anti-inflammatory Activity
In addition to anticancer and antibacterial activities, these compounds exhibit significant anti-inflammatory effects.
- Evaluation Methods : Various assays have been employed to assess the anti-inflammatory properties of similar benzothiazole derivatives. For example, compounds were tested for their ability to inhibit inflammatory mediators in animal models, showing promising results compared to standard anti-inflammatory drugs .
Data Summary
Biological Activity | Tested Compounds | IC50 Values | Mechanism |
---|---|---|---|
Anticancer | Compound 7e | HepG2: 48 nM | Induces apoptosis |
Antibacterial | Benzothiazole Derivatives | E. coli: Effective at 1 µg/mL | Inhibition of bacterial growth |
Anti-inflammatory | Related Compounds | Not specified | Inhibition of inflammatory mediators |
Case Studies
- Anticancer Evaluation : A study involving a series of benzothiazole derivatives found that compound 7e displayed the most potent activity against various cancer cell lines, leading to further investigations into its mechanisms and potential clinical applications .
- Antibacterial Screening : In a comprehensive evaluation of thiazole derivatives, several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Properties
IUPAC Name |
methyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S2/c1-33-21(28)14-27-19-12-11-18(35(25,31)32)13-20(19)34-24(27)26-23(30)17-9-7-16(8-10-17)22(29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFFMUYXPIIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.